Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyrimidinyl group, and a pyridinyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridinyl and pyrimidinyl derivative. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, making it useful in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromopyridin-3-yl)carbamate
- Tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate
- Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate
Uniqueness
Tert-butyl ((5-(pyrimidin-5-yl)pyridin-3-yl)methyl)carbamate is unique due to its specific combination of pyrimidinyl and pyridinyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where these properties are advantageous .
Properties
IUPAC Name |
tert-butyl N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,3)21-14(20)19-6-11-4-12(7-16-5-11)13-8-17-10-18-9-13/h4-5,7-10H,6H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAIDIFRYBGHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CN=C1)C2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.